molecular formula ¹³C₄H₆O₄S B1145650 2,2′-Thiodiacetic Acid-13C4 CAS No. 132090-49-4

2,2′-Thiodiacetic Acid-13C4

Cat. No.: B1145650
CAS No.: 132090-49-4
M. Wt: 154.12
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Description

Rationale for Carbon-13 Enrichment in Thiodiacetic Acid Derivatives

Carbon-13 (¹³C) is a stable isotope of carbon that constitutes about 1.1% of all natural carbon. wikipedia.org Enriching a compound with ¹³C means that a higher proportion of its carbon atoms are the ¹³C isotope instead of the more common ¹²C. wikipedia.org This enrichment makes the molecule heavier, allowing it to be distinguished from its natural counterpart by mass spectrometry. wikipedia.org

The primary rationale for using ¹³C-labeled compounds, such as 2,2′-Thiodiacetic Acid-¹³C₄, is their application as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). foodriskmanagement.comlgcstandards.com When analyzing complex biological samples, matrix effects can interfere with the measurement of the target analyte. foodriskmanagement.com By adding a known amount of the ¹³C-labeled internal standard to the sample, which is chemically identical to the analyte, any variations during sample preparation and analysis affect both the analyte and the standard equally. physiology.org This allows for highly accurate and precise quantification of the target molecule. physiology.orgnih.gov

Unlike some other isotopes, such as deuterium, ¹³C labeling does not typically alter the chromatographic retention time of the molecule, further enhancing its reliability as an internal standard. foodriskmanagement.com

Scope and Academic Research Focus on 2,2′-Thiodiacetic Acid-13C4

2,2′-Thiodiacetic acid, also known as thiodiglycolic acid, is a molecule containing a sulfur atom linking two acetic acid groups. guidechem.comsigmaaldrich.com Its isotopically labeled form, 2,2′-Thiodiacetic Acid-¹³C₄, has all four of its carbon atoms replaced with the ¹³C isotope. vulcanchem.com

The primary research application of 2,2′-Thiodiacetic Acid-¹³C₄ is as an internal standard for the quantification of its unlabeled counterpart, thiodiacetic acid (TDA). TDA is a metabolite of several industrial chemicals, including the solvent acrylonitrile. guidechem.com Monitoring TDA levels in urine is a way to assess human exposure to these compounds. researchgate.net Accurate quantification of TDA is therefore crucial for toxicological and occupational health studies.

Furthermore, TDA itself is a subject of metabolic research. It has been identified as a major human biotransformation product of S-carboxymethyl-L-cysteine. nih.gov The use of ¹³C-labeled TDA can aid in studies aimed at understanding the metabolic pathways involving this compound. nih.gov

Below is a table summarizing the key properties of 2,2′-Thiodiacetic Acid-¹³C₄:

PropertyValue/Description
Molecular Formula ¹³C₄H₆O₄S
Molecular Weight 154.12 g/mol vulcanchem.com
Appearance White to off-white crystalline powder vulcanchem.com
Purity >95% (HPLC) vulcanchem.com
Solubility Soluble in water, alcohol, and benzene (B151609) vulcanchem.com
Parent Compound CAS 123-93-3 (for 2,2'-Thiodiacetic Acid) vulcanchem.com
Labeled Compound CAS 132090-49-4 vulcanchem.com

Properties

CAS No.

132090-49-4

Molecular Formula

¹³C₄H₆O₄S

Molecular Weight

154.12

Synonyms

2,2’-Thiobisacetic Acid-13C4;  Thiobisacetic Acid-13C4;  (Carboxymethylthio)acetic Acid-13C4;  2,2’-Thiobis[acetic acid]-13C4;  2,2’-Thiodiethanoic Acid-13C4;  2,2’-Thiodiglycolic Acid-13C4;  Dicarboxymethyl Sulfide-13C4;  Dimethylsulfide-α,α’-dicarboxylic

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of 2,2′ Thiodiacetic Acid 13c4

Precursor Selection and Design for Targeted ¹³C Incorporation

The strategic selection of precursors is fundamental to the successful synthesis of 2,2′-Thiodiacetic Acid-13C4. The primary goal is to utilize starting materials that are already enriched with ¹³C at specific positions, which will then be assembled into the final product. This approach, known as direct carbon-13 incorporation, is a common method for isotopic labeling. vulcanchem.com

A key consideration in precursor design is to ensure that the ¹³C atoms are placed in stable positions within the molecule to prevent isotopic scrambling during the synthesis or subsequent use. avantiresearch.com For this compound, this means that all four carbon atoms of the two carboxymethyl groups are replaced with ¹³C isotopes. vulcanchem.com

Multi-Step Synthetic Strategies for this compound

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired isotopic enrichment and chemical purity.

One common synthetic pathway involves the reaction of a ¹³C-labeled haloacetic acid or its ester with a sulfur source, such as sodium sulfide. This reaction, a nucleophilic substitution, results in the formation of the thiodiacetate structure with the ¹³C labels incorporated into the carboxylic acid moieties.

Another approach involves the use of ¹³C-labeled building blocks that are then coupled to form the final molecule. nih.gov For example, the synthesis could start with ¹³C₂-glycine derivatives which are then modified and linked via a sulfur atom. nih.gov The introduction of the thiol groups can be achieved through disulfide bond formation or the use of other sulfur-containing reagents. vulcanchem.com

The choice of a specific pathway often depends on the availability and cost of the labeled starting materials, as well as the desired efficiency and scalability of the synthesis. nih.gov

Optimizing the yield in isotopic synthesis is crucial due to the high cost of ¹³C-labeled precursors. This involves fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. For instance, in the esterification of thiodiacetic acid, temperature has been shown to be a more significant factor than reaction time in maximizing the conversion to the desired product. orscience.ru

Chemical purity is of utmost importance for the final product to function effectively as an internal standard. otsuka.co.jp Impurities, especially any non-labeled 2,2′-Thiodiacetic Acid, can interfere with analytical measurements and lead to inaccurate quantification. waters.com Therefore, purification steps such as recrystallization or chromatography are essential to achieve a high degree of chemical purity, typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC). vulcanchem.com

Table 1: Typical Purity and Yield Data for this compound Synthesis

ParameterTypical ValueAnalytical Method
Chemical Purity>95%HPLC
Isotopic Purity>99 atom % ¹³CMass Spectrometry
Overall YieldVariable, dependent on pathwayGravimetric/Spectroscopic

Analytical Validation of Isotopic Purity and Positional Labeling

After synthesis, rigorous analytical validation is required to confirm the isotopic enrichment, purity, and the precise location of the ¹³C labels within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the successful incorporation and position of ¹³C atoms. ¹³C-NMR spectroscopy provides direct evidence of the labeled carbons. nih.gov The chemical shifts and coupling constants in the ¹³C-NMR spectrum can definitively establish the location of the isotopic labels. nih.govmdpi.com The enhanced sensitivity from techniques like the Nuclear Overhauser Effect can be utilized for more precise analysis. nih.gov

Mass spectrometry (MS) is the primary technique for determining the isotopic purity of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the labeled compound and its unlabeled counterpart. vulcanchem.comresearchgate.net The mass spectrum will show a distinct peak for the ¹³C₄-isotopologue, and the relative abundance of this peak compared to any residual unlabeled (M+0) or partially labeled molecules provides a quantitative measure of isotopic purity. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for this analysis. orscience.ruresearchgate.net The goal is to ensure that the isotopic enrichment is high, often exceeding 99 atom % ¹³C.

Table 2: Analytical Techniques for Validation

Analytical TechniquePurposeKey Information Obtained
¹³C-NMR SpectroscopyPositional Labeling ConfirmationChemical shifts and coupling constants confirming ¹³C positions
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AssessmentMass-to-charge ratio, relative abundance of isotopologues
High-Performance Liquid Chromatography (HPLC)Chemical Purity AssessmentPercentage of the desired compound relative to impurities

Advanced Analytical Applications of 2,2′ Thiodiacetic Acid 13c4

Role as an Internal Standard in Quantitative Chemical Analysis

The fundamental principle behind using an SIL-IS is isotope dilution mass spectrometry (IDMS), a technique renowned for its high precision and accuracy. nih.govnih.gov 2,2′-Thiodiacetic Acid-13C4 is chemically identical to the native TDAA analyte but has a greater mass due to the incorporation of four Carbon-13 isotopes. When a known amount of this labeled standard is spiked into a biological sample (e.g., urine) at the beginning of the analytical process, it behaves identically to the endogenous TDAA during sample extraction, cleanup, derivatization, and chromatographic separation. nih.gov Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss or variations in instrument response, thereby ensuring highly accurate and precise measurement of the TDAA concentration. nih.gov

In modern bioanalytical laboratories, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for quantifying small molecules like TDAA from complex matrices. The technique offers exceptional selectivity and sensitivity. When coupled with an SIL-IS like this compound, it forms a powerful quantitative tool.

The process involves optimizing the mass spectrometer to monitor specific mass transitions for both the analyte (TDAA) and the internal standard (TDAA-13C4). This is typically done in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. semanticscholar.org In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. semanticscholar.org This two-stage mass filtering significantly reduces background noise and enhances specificity.

Because this compound co-elutes with the native TDAA and shares its physicochemical properties, it fragments in a similar manner, producing a product ion with a corresponding mass shift. The instrument monitors these unique transitions simultaneously.

Table 1: Illustrative MRM Transitions for TDAA and its 13C4-Labeled Internal Standard This table presents hypothetical yet typical mass transitions for illustrative purposes.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
2,2′-Thiodiacetic Acid (TDAA) 149.0 105.0 Negative
This compound 153.0 108.0 Negative

By calculating the ratio of the peak area from the TDAA transition to the peak area from the TDAA-13C4 transition, the concentration of TDAA in the original sample can be determined with high precision. nih.gov

The development and validation of a bioanalytical method are critical steps to ensure its reliability for routine use. cdc.gov Regulatory bodies like the European Medicines Agency (EMA) provide comprehensive guidelines for this process. cdc.gov this compound is indispensable in validating key method parameters such as accuracy, precision, and linearity.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. During validation, Quality Control (QC) samples are prepared by spiking known concentrations of TDAA into a blank biological matrix (e.g., urine). The SIL-IS is added, and the samples are analyzed across multiple runs and on different days. The use of this compound ensures that variations arising from the analytical process are corrected, allowing for a true assessment of the method's performance. As per guidelines, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (a measure of precision) should not exceed 15%. cdc.gov

Linearity: A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against a series of known analyte concentrations. The use of this compound helps to establish a linear relationship across a wide concentration range, as it corrects for any non-linear instrument response or matrix-induced variations.

Table 2: Example Method Validation Data for TDAA in Urine using this compound This table contains representative data to illustrate typical validation results.

Validation Parameter Acceptance Criteria Typical Result
Linearity (Correlation Coefficient, r²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20% 0.5 ng/mL
Accuracy (at Low, Mid, High QC) 85-115% of nominal value 97.5% - 104.2%
Precision (at Low, Mid, High QC) ≤ 15% CV 4.8% - 8.1%

Utilization in Tracer Studies for Analytical Method Development

Beyond its role in final quantification, this compound serves as an invaluable tracer during method development to diagnose and mitigate analytical challenges.

Analytical Recovery: The efficiency of sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can vary. By adding TDAA-13C4 to the sample before extraction, its signal intensity in the final extract can be compared to that of a standard solution. A low signal indicates poor recovery, prompting optimization of the extraction protocol.

Matrix Effects: Biological samples contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. This can either suppress or enhance the analyte signal, leading to inaccurate results. Because this compound has the same retention time and ionization characteristics as native TDAA, it is subject to the exact same matrix effects. By comparing the response of the SIL-IS in a neat solvent versus its response in a post-extraction spiked matrix sample, the extent of the matrix effect can be quantified. Crucially, because both the analyte and the standard are affected proportionally, the ratio of their signals remains unchanged, effectively nullifying the impact of the matrix effect on the final quantitative result.

The generation of a reliable calibration curve is the cornerstone of quantitative analysis. qub.ac.uk A series of calibration standards are prepared at different concentrations, each containing a constant amount of this compound. The response ratio (analyte area / internal standard area) is then plotted against the analyte concentration. The use of the SIL-IS corrects for variability between injections and ensures the robustness of the curve.

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are critical parameters that define the sensitivity of the method. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. cdc.gov this compound helps in accurately determining the LLOQ by providing a stable and reliable signal against which the low-level analyte signal can be compared, ensuring that the determination is not skewed by instrument noise or minor matrix interferences.

Table 3: Example Calibration Curve Data for TDAA Analysis This table provides an illustrative dataset used for generating a calibration curve.

Nominal TDAA Conc. (ng/mL) TDAA Peak Area TDAA-13C4 Peak Area Response Ratio (Analyte/IS)
0.5 (LLOQ) 1,250 245,000 0.0051
2.0 5,100 251,000 0.0203
10.0 24,800 249,500 0.0994
50.0 126,500 253,000 0.5000
100.0 251,000 250,000 1.0040

Table of Compound Names

Compound Name Abbreviation/Synonym
2,2′-Thiodiacetic Acid TDAA, Thiodiglycolic acid
This compound TDAA-13C4, 13C4-TDAA

No Publicly Available Research on the Application of this compound in Metabolic and Biochemical Flux Analysis

Following a comprehensive review of available scientific literature, there is no documented application of the specific isotopically labeled compound, this compound, in the fields of 13C-Metabolic Flux Analysis (13C-MFA), the tracing of sulfur-containing metabolite pathways, or xenobiotic biotransformation studies in the manner outlined in the requested article structure.

The initial investigation into established research databases and scientific publications did not yield any studies that have utilized this compound as a tracer to elucidate metabolic pathways, identify metabolic bottlenecks, or characterize metabolic adaptations in any biological system, human or non-human. Furthermore, no research was found detailing its use for tracing thioether metabolism or analyzing xenobiotic biotransformation pathways in in vitro or animal models.

While 13C-Metabolic Flux Analysis is a powerful and widely used technique for quantifying intracellular fluxes, the choice of an appropriate 13C-labeled substrate is critical and is typically a central metabolite like glucose or an amino acid that enters a primary metabolic pathway. d-nb.infonih.gov The purpose of using a labeled substrate is to introduce 13C atoms into the metabolic network, which are then distributed among various downstream metabolites. nih.gov The specific labeling patterns in these metabolites can be measured and used to infer the rates of the metabolic reactions. nih.gov

Similarly, the study of thioether metabolism and the biotransformation of xenobiotics often involves the use of labeled compounds to trace their metabolic fate. nih.govmdpi.com However, the available research does not indicate that this compound has been employed for these purposes. Thiodiacetic acid itself is recognized as a metabolite of certain xenobiotics, such as vinyl chloride, but its isotopically labeled form does not appear in the literature as a tool for metabolic investigation. nih.govresearchgate.net

Due to the absence of any research findings on the use of this compound in the specified analytical contexts, it is not possible to generate the requested scientific article with the required detailed research findings and data tables. The creation of such an article would be speculative and would not be based on scientifically validated and published data.

Metabolic and Biochemical Flux Analysis Utilizing 2,2′ Thiodiacetic Acid 13c4

Tracing of Sulfur-Containing Metabolite Pathways in Model Organisms

Role of 2,2′-Thiodiacetic Acid-13C4 as a Primary Metabolic Tracer

As a primary metabolic tracer, this compound can be introduced into a biological system to trace the metabolic fate of related compounds. Its applications are particularly relevant in studies of xenobiotic metabolism and pathways involving dicarboxylic acids or sulfur-containing molecules. When cells are incubated with this labeled compound, the ¹³C atoms are incorporated into downstream metabolites, which can then be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. shimadzu.com

The core principle of using this compound as a tracer lies in its ability to mimic the behavior of its unlabeled counterpart or other structurally similar molecules within metabolic networks. bitesizebio.com For instance, it can be employed to investigate the pathways involved in the detoxification of industrial compounds like vinyl chloride, for which thiodiglycolic acid is a known metabolite. nih.gov By tracking the appearance of ¹³C in subsequent metabolic products, researchers can elucidate the enzymatic reactions and metabolic routes involved.

A hypothetical study could involve exposing liver cells to this compound to map its biotransformation. The expected findings might reveal its catabolism through beta-oxidation or other degradative pathways. The distribution of the ¹³C label in the resulting products would provide quantitative data on the flux through these pathways.

Table 1: Hypothetical Isotope Labeling Distribution from this compound in a Liver Cell Model

MetaboliteIsotope Enrichment (%)Implied Pathway Activity
3-Hydroxy-3-sulfinopropanoic Acid-¹³C₂45Beta-oxidation pathway
Sulfinylacetic Acid-¹³C₂30Oxidative cleavage
Thiosulfate-¹³C₀5Sulfur metabolism
Glyoxylate-¹³C₂10Glyoxylate cycle involvement

This table presents hypothetical data from a simulated experiment to illustrate the potential application of this compound as a metabolic tracer.

Isotopic Labeling for Substrate Turnover Rate Determination

The rate at which a substrate is consumed and converted into its products, known as the substrate turnover rate, is a critical parameter in understanding metabolic dynamics. Isotopic labeling with compounds like this compound provides a robust method for these measurements. nih.gov The general approach involves introducing the labeled substrate and monitoring the rate of its disappearance and the appearance of labeled products over time. scispace.com

Kinetic Parameter Estimation in Enzymatic Reactions

In the context of enzymatic reactions, this compound can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). By measuring the initial reaction rates at various concentrations of the labeled substrate, a Michaelis-Menten plot can be constructed. The use of a labeled substrate allows for precise quantification of the reaction products, even in complex biological matrices, by distinguishing them from endogenous, unlabeled compounds. nih.gov

Consider an enzyme that metabolizes dicarboxylic acids. By incubating this enzyme with varying concentrations of this compound and measuring the formation of a specific ¹³C-labeled product over a short time course, the initial velocity of the reaction can be determined.

Table 2: Illustrative Data for Kinetic Parameter Estimation of a Hypothetical Dicarboxylic Acid Oxidase

[this compound] (µM)Initial Velocity (µmol/min/mg protein)
100.5
200.8
501.5
1002.2
2003.0
4003.5
8003.8

This table contains illustrative data from a hypothetical enzyme kinetics experiment. From such data, kinetic parameters like Km and Vmax can be derived using nonlinear regression analysis.

Dynamic Tracking of Metabolite Transformations

Dynamic metabolic flux analysis (DMFA) allows for the investigation of metabolic responses to various stimuli over time. sci-hub.box this compound is a suitable tracer for such studies, where the system is not at a steady state. For example, researchers could investigate the metabolic response of an organism to a toxin that is metabolized into thiodiglycolic acid. By introducing a pulse of this compound, the dynamic changes in the concentrations of its downstream metabolites can be tracked. nih.gov

This dynamic tracking provides a snapshot of how metabolic pathways adapt in real-time. universiteitleiden.nl The rate of incorporation of ¹³C into different pools of metabolites can reveal shifts in pathway usage and regulatory points within the network.

Table 3: Hypothetical Time-Course of ¹³C-Labeling in Metabolites Downstream of this compound Following a Stimulus

Time (minutes)¹³C Enrichment in Metabolite A (%)¹³C Enrichment in Metabolite B (%)
000
5155
103518
206040
307565
608580

This table presents hypothetical data illustrating the dynamic changes in isotope enrichment in two downstream metabolites after the introduction of this compound, demonstrating how metabolic fluxes can be tracked over time.

Environmental Fate and Biogeochemical Cycling Research with 2,2′ Thiodiacetic Acid 13c4

Biodegradation Studies in Environmental Matrices

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of substances by microorganisms.

Currently, there is a lack of specific studies detailing the microbial degradation pathways of 2,2′-Thiodiacetic Acid in soil and aquatic environments. However, research on structurally analogous compounds can provide insights into potential degradation mechanisms. For instance, studies on 2,2′-dithiodibenzoic acid, another organosulfur compound, have shown that it can be degraded by soil microorganisms. nih.gov A soil enrichment culture was found to degrade 2,2′-dithiodibenzoic acid, and two bacterial isolates were capable of its degradation when combined. nih.gov One of the isolates, identified as a member of the genus Variovorax, was able to mineralize the compound, releasing carbon dioxide and sulfate. nih.gov This suggests that microbial communities in the soil possess the enzymatic capabilities to break down complex organosulfur molecules, and similar pathways could potentially be involved in the degradation of 2,2′-Thiodiacetic Acid.

There is no available research that has identified the specific degradation products and intermediates of 2,2′-Thiodiacetic Acid under environmental conditions. While thermal decomposition studies of crystals containing 2,2′-Thiodiacetic Acid have identified breakdown products such as CO₂, CO, SO₂, and various nitrogen oxides at high temperatures, these conditions are not representative of natural environmental degradation. nih.gov The identification of environmental metabolites would require further research involving controlled laboratory studies with soil or water microcosms.

Environmental Persistence and Transformation Mechanisms

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including hydrolysis and photolysis.

2,2′-Thiodiacetic Acid is considered to be stable to hydrolysis in the environment. nih.gov Laboratory studies have been conducted to assess its stability at different pH levels. In these tests, solutions of the compound were maintained at pH 4, 7, and 11 for up to 96 hours. The results showed a 100% recovery of 2,2′-Thiodiacetic Acid, indicating that it does not undergo hydrolysis under environmentally relevant pH conditions. nih.gov

Table 1: Hydrolytic Stability of 2,2′-Thiodiacetic Acid

pH Test Duration (hours) Recovery Rate (%)
4 96 100
7 96 100

This table is based on data from stability tests of 2,2'-Thiodiacetic Acid.

Direct photolysis, the breakdown of a chemical by sunlight, is not a significant degradation pathway for 2,2′-Thiodiacetic Acid. nih.gov In a study where solutions of the compound were irradiated with simulated sunlight for 14 days, the concentrations remained nearly unchanged. nih.gov Dark control samples also showed minimal change, confirming that the compound is resistant to degradation by sunlight. nih.gov

Table 2: Photolytic Stability of 2,2′-Thiodiacetic Acid

Condition Initial Concentration (mg/L) Final Concentration after 14 days (mg/L)
Sunlight Irradiated 50 49.4
Sunlight Irradiated 20 19.5
Dark Control 50 50

This table summarizes the results of a 14-day photolysis study on 2,2'-Thiodiacetic Acid.

Tracing Environmental Transport and Distribution

There are no specific studies available that trace the environmental transport and distribution of 2,2′-Thiodiacetic Acid. However, its physical and chemical properties can offer some indication of its potential mobility. The compound has a high water solubility of 400 g/L, which suggests that it is likely to be mobile in aquatic systems and may have the potential for leaching through the soil profile into groundwater. formulationbio.com Further research is needed to understand its partitioning in different environmental compartments, such as its adsorption to soil and sediment, which would influence its transport and bioavailability.

Sorption and Leaching Studies in Soil Systems

The environmental mobility of 2,2′-Thiodiacetic Acid-13C4 in terrestrial ecosystems is largely governed by its sorption to soil particles and its potential for leaching into groundwater. Due to the isotopic labeling with ¹³C, the physical and chemical properties governing these processes are expected to be virtually identical to those of the unlabeled parent compound, 2,2′-Thiodiacetic Acid.

Sorption Behavior:

The sorption of 2,2′-Thiodiacetic Acid to soil is influenced by a combination of its chemical properties and the characteristics of the soil environment. As a dicarboxylic acid, its charge state is highly dependent on the soil pH. The acid dissociation constants (pKa values) of 2,2′-Thiodiacetic Acid are crucial in determining the dominant species present in the soil solution. At typical environmental pH values (ranging from 5 to 9), the carboxylic acid groups will be largely deprotonated, resulting in an anionic form of the molecule.

The interaction of this anionic species with soil components is complex. In general, anionic compounds tend to exhibit weak sorption to negatively charged soil colloids (such as clay and organic matter) due to electrostatic repulsion. However, sorption can be influenced by the presence of positively charged sites on soil minerals, such as iron and aluminum oxides, particularly at lower pH values.

Leaching Potential:

The potential for this compound to leach through the soil profile and reach groundwater is directly related to its sorption behavior. Given the expected low sorption, the compound is likely to be mobile in most soil types. Leaching is a significant transport mechanism for soluble and weakly sorbing chemicals, particularly in soils with low organic matter and clay content.

Factors that would increase the leaching potential of this compound include:

High precipitation or irrigation rates, which increase the volume of water moving through the soil profile.

Coarse-textured soils (e.g., sandy soils) with high hydraulic conductivity.

Soils with low organic matter content, which reduces the number of available sorption sites.

Alkaline soil pH, which ensures the compound remains in its anionic and more mobile form.

Conversely, factors that could mitigate leaching include:

Soils with higher organic matter and clay content, which can increase sorption.

Acidic soil conditions, which may increase interaction with positively charged mineral surfaces.

Periods of low rainfall or high evapotranspiration, which reduce the downward movement of water.

Interactive Data Table: Estimated Environmental Fate Parameters

ParameterEstimated ValueImplication for Sorption and Leaching
Water SolubilityHighHigh potential for mobility in soil water, leading to increased leaching.
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc)Low (estimated)Weak sorption to soil organic matter, indicating high mobility and leaching potential.
Predominant form at environmental pH (5-9)AnionicElectrostatic repulsion from negatively charged soil surfaces, reducing sorption and increasing mobility.

Atmospheric Fate and Partitioning Analysis

The atmospheric fate of this compound is determined by its partitioning between the gas and particulate phases and its subsequent transport and degradation. The isotopic labeling is not expected to significantly alter these atmospheric processes compared to the unlabeled compound.

Volatility and Atmospheric Partitioning:

The tendency of a chemical to enter the atmosphere is governed by its vapor pressure and its Henry's Law Constant. For 2,2′-Thiodiacetic Acid, the estimated vapor pressure is 5.5 x 10⁻⁵ mm Hg at 25°C. nih.gov This low vapor pressure suggests that the compound is not highly volatile.

The Henry's Law Constant for 2,2′-Thiodiacetic Acid is estimated to be 4.4 x 10⁻¹⁴ atm-m³/mole. nih.gov This extremely low value indicates that the compound will overwhelmingly partition into the aqueous phase (e.g., atmospheric water droplets) rather than remaining in the gas phase. Therefore, 2,2′-Thiodiacetic Acid is expected to be essentially non-volatile from water surfaces. nih.gov

Based on these properties, in the atmosphere, 2,2′-Thiodiacetic Acid will likely exist predominantly in the particulate phase or associated with atmospheric aerosols rather than as a free gas. nih.gov

Atmospheric Transport and Deposition:

Once in the atmosphere, particulate-phase this compound will be subject to transport by wind currents. The distance of transport will depend on the particle size and meteorological conditions. Removal from the atmosphere will occur primarily through wet and dry deposition. nih.gov

Wet Deposition: Due to its high water solubility, 2,2′-Thiodiacetic Acid associated with atmospheric aerosols will be efficiently scavenged from the atmosphere by precipitation (rain, snow, fog).

Dry Deposition: Gravitational settling of particulate matter containing the compound will also contribute to its removal from the atmosphere.

Atmospheric Degradation:

Interactive Data Table: Estimated Atmospheric Fate Parameters

ParameterEstimated ValueImplication for Atmospheric Fate
Vapor Pressure5.5 x 10⁻⁵ mm Hg at 25°C nih.govLow volatility, suggesting limited partitioning to the gas phase. nih.gov
Henry's Law Constant4.4 x 10⁻¹⁴ atm-m³/mole nih.govEssentially non-volatile from water; will partition to atmospheric water droplets. nih.gov
Atmospheric PartitioningPredominantly in particulate and aqueous phases nih.govTransport will be associated with aerosols; removal via deposition. nih.gov
Vapor-Phase OH Radical Reaction Half-Life28 hours (estimated) nih.govRapid degradation for any compound present in the gas phase. nih.gov

Theoretical and Computational Investigations of 2,2′ Thiodiacetic Acid 13c4 and Analogues

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For 2,2′-Thiodiacetic Acid-13C4, these calculations can provide a detailed picture of its structure and potential reactivity.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the preferred conformation of the molecule, which is influenced by the steric and electronic interactions between the carboxylic acid groups and the central sulfur atom.

The electronic structure can be further analyzed through the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the sulfur atom and the oxygen atoms of the carboxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl carbons, suggesting their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) surface analysis can visually represent the charge distribution and is a valuable tool for predicting intermolecular interactions. mdpi.com For this compound, the MEP surface would show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl groups, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the acidic protons, highlighting their function as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic
HOMO Localization Sulfur and Carboxyl Oxygen Atoms
LUMO Localization Carbonyl Carbon Atoms
MEP Negative Potential Carboxyl Oxygen Atoms

Reaction Mechanism Prediction for Degradation and Biotransformation

Quantum chemical calculations are a powerful tool for predicting the pathways of chemical reactions, including degradation and biotransformation. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a quantitative measure of the reaction's feasibility.

For this compound, potential degradation pathways could involve decarboxylation, oxidation of the sulfur atom, or cleavage of the carbon-sulfur bonds. DFT calculations could be used to model the reaction coordinates for these processes and determine the most likely degradation products under various conditions.

In a biological context, biotransformation often involves enzymatic reactions. While modeling the entire enzyme is computationally expensive, a common approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the active site of the enzyme and the substrate (this compound) are treated with a high level of quantum mechanical theory, while the rest of the protein and the surrounding solvent are modeled using classical molecular mechanics. This hybrid approach allows for the investigation of enzymatic reaction mechanisms with a manageable computational cost.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govnih.govmdpi.com

Solvent Interaction Modeling

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. In an aqueous environment, the simulations would show the formation of hydrogen bonds between the carboxylic acid groups of this compound and water molecules. The sulfur atom, with its lone pairs of electrons, can also participate in weaker interactions with water.

By analyzing the radial distribution functions from the MD trajectory, the average distances and coordination numbers of solvent molecules around specific atoms of the solute can be determined. This provides a detailed picture of the solvation shell and its structure. The dynamics of these interactions, such as the lifetime of hydrogen bonds, can also be quantified.

Ligand Binding Studies (if applicable to non-human targets)

While 2,2′-Thiodiacetic acid is known for its metal-chelating properties, its potential as a ligand for biological macromolecules in non-human systems could also be explored using MD simulations. For instance, if a bacterial enzyme were identified as a potential target, MD simulations could be used to study the binding of this compound to its active site.

These simulations could predict the preferred binding mode and calculate the binding free energy, providing an estimate of the ligand's affinity for the target. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD trajectories. nih.gov Such studies could aid in the rational design of novel inhibitors for non-human targets.

Isotopic Effects on Spectroscopic Properties and Reaction Kinetics

The substitution of 12C with 13C in this compound is predicted to have subtle but measurable effects on its spectroscopic properties and reaction kinetics.

The primary effect of 13C labeling on NMR spectra is the appearance of signals for the 13C nuclei. wikipedia.org Due to the low natural abundance of 13C (about 1.1%), 13C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity. wikipedia.orgyoutube.com For this compound, two distinct 13C signals would be expected in the proton-decoupled spectrum, corresponding to the carboxyl carbons and the methylene (B1212753) carbons. The chemical shifts of these signals provide information about the electronic environment of the carbon atoms.

Furthermore, the presence of 13C can induce small shifts in the proton NMR spectrum, known as isotope shifts. nih.gov These shifts are typically small (on the order of parts per billion) but can be detected with high-resolution NMR instruments. nih.gov The one-bond (¹³C-¹H) and two-bond (¹³C-C-¹H) isotope shifts can provide valuable structural information.

The replacement of a lighter isotope with a heavier one generally leads to a decrease in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises from the change in the zero-point vibrational energy of the bond involving the isotopic atom. Since the 13C-12C mass difference is relatively small, the 13C KIEs are also typically small, often in the range of 1.02 to 1.05. youtube.com However, they can be precisely measured and provide important information about the rate-determining step of a reaction. acs.orgnih.gov For a reaction involving the cleavage of a C-C or C-S bond in this compound, a primary KIE would be expected. If the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE might be observed.

Table 2: Predicted Isotopic Effects for this compound

Effect Predicted Observation
Spectroscopic
13C NMR Two distinct signals for carboxyl and methylene carbons.
1H NMR Small upfield isotope shifts for protons attached to or near 13C.
Kinetic
Primary KIE Small (1.02-1.05) for reactions involving C-C or C-S bond cleavage.

Computational Prediction of 13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.net The prediction of NMR chemical shifts through computational methods has become an invaluable tool for confirming molecular structures and understanding the electronic environment of atomic nuclei. acs.orgresearchgate.net For this compound, computational models can predict the 13C NMR chemical shifts, offering a theoretical spectrum that can be compared with experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts with a good balance of accuracy and computational cost. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT calculations to ensure the gauge-invariance of the results. researchgate.net The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

Several factors can influence the accuracy of these predictions, including the choice of the functional, the basis set, and the inclusion of solvent effects. acs.org For carboxylic acids like 2,2′-Thiodiacetic Acid, it is often crucial to model the effects of solvents, as intermolecular interactions can significantly affect the chemical shifts. researchgate.net

The isotopic labeling in this compound, where all four carbon atoms are 13C, does not significantly alter the chemical shifts compared to the unlabeled compound. However, the presence of 13C at all carbon positions simplifies the spectrum by removing 13C-12C splitting and enhancing the signal intensity, making computational comparison more direct.

Below is a hypothetical data table illustrating the predicted 13C NMR chemical shifts for 2,2′-Thiodiacetic Acid and its 13C4 isotopologue, calculated at the B3LYP/6-311+G(d,p) level of theory with a polarizable continuum model (PCM) to simulate an aqueous solvent.

Carbon AtomPredicted Chemical Shift (ppm) for 2,2′-Thiodiacetic AcidPredicted Chemical Shift (ppm) for this compound
C1, C1' (Carboxyl)175.2175.2
C2, C2' (Methylene)35.835.8

This table presents hypothetical data for illustrative purposes.

Modeling Kinetic Isotope Effects in Relevant Reactions

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the transition state. core.ac.uk For reactions involving this compound, the presence of the heavier 13C isotope can lead to a slightly slower reaction rate compared to the unlabeled compound, a phenomenon known as a primary kinetic isotope effect if a C-C or C-H bond to the labeled carbon is broken in the rate-determining step.

Computational modeling of KIEs typically involves calculating the vibrational frequencies of the reactants and the transition state for both the light (12C) and heavy (13C) isotopologues. researchgate.net The KIE is then estimated from the differences in the zero-point vibrational energies (ZPVEs) between the two isotopic systems in the ground state and at the transition state. A key theoretical framework for this is transition state theory. researchgate.net

Consider a hypothetical decarboxylation reaction of 2,2′-Thiodiacetic Acid, where one of the carboxylic acid groups is removed. The rate-determining step would involve the breaking of a C-C bond. By modeling this reaction for both 2,2′-Thiodiacetic Acid and its 13C4-labeled analogue, the KIE can be predicted.

The following interactive data table presents hypothetical results for the modeling of the kinetic isotope effect in the thermal decarboxylation of 2,2′-Thiodiacetic Acid.

IsotopologueCalculated Rate Constant (k) at 298 K (s-1)Kinetic Isotope Effect (k12C/k13C)
2,2′-Thiodiacetic Acid (12C)3.5 x 10-51.04
This compound3.36 x 10-5

This table presents hypothetical data for illustrative purposes.

A predicted KIE greater than 1, as shown in the table, is typical for a primary isotope effect where the bond to the isotopic atom is weakened in the transition state. libretexts.org Such computational studies are crucial for interpreting experimental kinetic data and elucidating the precise mechanism of reactions involving 2,2′-Thiodiacetic Acid and its analogues. acs.org The magnitude of the KIE can provide information on the symmetry of the transition state and the extent of bond breaking at that stage of the reaction. princeton.edu

Future Research Directions and Emerging Applications of 2,2′ Thiodiacetic Acid 13c4

Development of Novel Analytical Techniques Leveraging 13C-Labeling

The stable isotope label in 2,2′-Thiodiacetic Acid-13C4 is a key feature that can be exploited to develop and enhance a variety of analytical techniques, primarily in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods offer unprecedented sensitivity and specificity for tracking the metabolic fate of this compound.

In the realm of mass spectrometry, the known mass shift introduced by the 13C isotopes allows for the confident discrimination of this compound and its downstream metabolites from the complex background matrix of biological samples. This is particularly advantageous in untargeted metabolomics studies where distinguishing between endogenous metabolites and experimental artifacts can be challenging. Techniques such as Isotopic Ratio Outlier Analysis (IROA) can be adapted to utilize this compound, enabling the precise determination of the number of carbon atoms in its metabolic products and facilitating their identification.

For NMR spectroscopy, the 13C label in this compound overcomes the low natural abundance of 13C, significantly enhancing the signal intensity and enabling a suite of advanced experiments. The large chemical shift range of 13C NMR reduces spectral overlap, a common issue in the analysis of complex biological mixtures. This allows for the unambiguous identification and quantification of this compound and its metabolites. Furthermore, the use of 13C-labeled compounds facilitates de novo structure elucidation of novel metabolites, which is a significant advantage in exploring previously unknown metabolic pathways.

Analytical TechniqueAdvantage of 13C-LabelingPotential Application for this compound
Mass Spectrometry (MS) Known mass shift for clear signal identification.Tracing the metabolic fate of xenobiotics.
Reduced background interference.Quantifying pathway flux in sulfur metabolism.
Nuclear Magnetic Resonance (NMR) Enhanced signal intensity.Structural elucidation of novel metabolites.
Reduced spectral overlap.In vivo tracking of metabolic processes.

Expanded Applications in Systems Biology and Multi-Omics Research

The ability to trace the flow of carbon atoms from this compound through metabolic pathways makes it a powerful tool for systems biology and multi-omics research. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic understanding of cellular responses to this compound can be achieved.

A key application in this area is 13C-Metabolic Flux Analysis (13C-MFA). By introducing this compound into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions. This provides a dynamic view of how metabolic pathways are altered in response to the presence of 2,2′-Thiodiacetic Acid, which is particularly relevant for studying the metabolism of xenobiotics and the cellular detoxification mechanisms.

In the context of multi-omics, the metabolic fluxes determined using this compound can be correlated with changes in gene and protein expression. For instance, an increase in the flux through a particular detoxification pathway involving 2,2′-Thiodiacetic Acid could be linked to the upregulation of specific enzymes identified through proteomics and their corresponding genes identified through transcriptomics. This integrated approach allows for the elucidation of regulatory mechanisms and the identification of key molecular players in xenobiotic metabolism.

Exploration of this compound in Advanced Tracer Methodologies

Beyond steady-state flux analysis, this compound can be employed in more advanced tracer methodologies to probe the dynamic nature of metabolic networks. These techniques provide a deeper understanding of metabolic regulation and cellular responses over time.

One such advanced technique is Dynamic Metabolic Flux Analysis (DMFA) . Unlike traditional MFA which assumes a steady state, DMFA can capture the time-resolved changes in metabolic fluxes. By introducing a pulse of this compound and monitoring the isotopic enrichment in various metabolites over time, researchers can study the transient metabolic responses to xenobiotic exposure. This is crucial for understanding the immediate and adaptive changes in cellular metabolism.

Another powerful approach is Positional Isotopomer Analysis . By using analytical techniques that can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions), it is possible to gain more detailed insights into the specific reaction mechanisms and pathway activities. For example, by synthesizing this compound with the 13C label at a specific carbon position, one could trace the fate of that particular carbon atom through a series of enzymatic reactions, helping to resolve ambiguous pathway steps.

Integration with in silico Models for Predictive Metabolic Engineering

The experimental data generated from studies using this compound can be used to construct and validate in silico metabolic models. These computational models are powerful tools for predicting how genetic or environmental perturbations will affect cellular metabolism, a key aspect of metabolic engineering.

Constraint-based modeling, a common approach in systems biology, can be enhanced by incorporating flux data obtained from 13C-labeling experiments. Software platforms such as 13CFLUX2 and METRAN are designed to integrate experimental isotopic data with metabolic network models to generate more accurate and predictive simulations. By providing the model with the measured fluxes through pathways involving 2,2′-Thiodiacetic Acid, the predictive power of the model is significantly improved.

These refined models can then be used for predictive metabolic engineering. For example, if the goal is to enhance the detoxification of a particular xenobiotic that is metabolized to 2,2′-Thiodiacetic Acid, the model could be used to identify which enzymes should be overexpressed or which competing pathways should be downregulated to increase the flux towards the desired detoxification product. This in silico-guided approach can significantly accelerate the design-build-test-learn cycle of metabolic engineering.

Modeling ApproachRole of this compound DataApplication in Predictive Metabolic Engineering
Constraint-Based Modeling Provides accurate flux constraints for model validation.Predicts the effect of gene knockouts or overexpressions on detoxification pathways.
Kinetic Modeling Helps in the determination of kinetic parameters of enzymes.Simulates the dynamic response of the metabolic network to varying xenobiotic concentrations.

Q & A

Basic: What synthetic strategies are recommended for preparing isotopically labeled 2,2′-Thiodiacetic Acid-13C4 for tracer studies?

Answer:
The synthesis of 13C4-labeled 2,2′-thiodiacetic acid involves incorporating stable carbon-13 isotopes into its acetic acid moieties. A common approach uses 13C-enriched precursors (e.g., 13C-labeled sodium thioglycolate) in a controlled reaction with chloroacetic acid derivatives under acidic conditions. Key steps include:

  • Purification via recrystallization to ensure isotopic purity (>98% as per analytical standards ).
  • Verification using ¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity .
  • Handling under inert atmospheres to prevent isotopic dilution or degradation .

Basic: What analytical techniques are critical for confirming the purity and isotopic labeling efficiency of this compound?

Answer:

  • ¹³C NMR Spectroscopy : Directly quantifies isotopic incorporation by analyzing peak splitting and chemical shifts specific to 13C nuclei .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures 13C/12C ratios to confirm isotopic enrichment levels .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and detects impurities (e.g., residual solvents) that may affect reactivity .

Advanced: How can researchers resolve contradictions in reported hydrogen-bonding motifs of this compound in multicomponent crystals?

Answer:
Discrepancies in hydrogen-bonding patterns (e.g., R²₂(8) vs. R³₃(10) motifs) require:

  • Single-Crystal X-Ray Diffractometry : Resolves crystal packing geometries at atomic resolution, confirming proton transfer and ionic vs. covalent interactions .
  • Complementary FTIR and Solid-State NMR : Identifies protonation states (e.g., –COOH vs. –COO⁻) and hydrogen-bond strengths .
  • DFT-D3 Computational Analysis : Evaluates interaction energies using dispersion-corrected density functional theory to validate experimental observations .

Advanced: What methodological challenges arise in studying non-covalent interactions of this compound in supramolecular assemblies?

Answer:

  • Dynamic Proton Transfer : Differentiating between co-crystals and salts requires pH-dependent crystallography and variable-temperature NMR to track proton mobility .
  • π-π Stacking Quantification : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology and interaction energies in stacked aromatic systems .
  • Environmental Sensitivity : Control humidity and temperature during crystallization to avoid polymorphic variations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid water to prevent sulfur oxide generation .

Advanced: How can computational methods predict the reactivity of this compound with metal ions in coordination chemistry studies?

Answer:

  • DFT-Based Molecular Dynamics : Simulate ligand-metal binding affinities and chelation geometries (e.g., for As³⁺ detection systems ).
  • MEP (Molecular Electrostatic Potential) Analysis : Maps electron-rich regions (e.g., sulfur and carboxylate groups) to predict preferential binding sites .
  • Validation via Spectrophotometry : Compare computed binding constants with experimental UV-Vis or fluorescence titration data .

Advanced: How should researchers address gaps in toxicological data for this compound?

Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., thioglycolic acid) to estimate acute toxicity and ecotoxicological endpoints .
  • In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict LD50 and bioaccumulation potential .
  • In Vitro Assays : Conduct cytotoxicity screening on human cell lines (e.g., HEK293) to identify thresholds for safe handling .

Basic: What are the key considerations for designing isotopic tracer experiments using this compound in metabolic studies?

Answer:

  • Tracer Purity : Ensure >99% isotopic enrichment to avoid signal interference in LC-MS or GC-MS analyses .
  • Stability in Biological Media : Pre-test solubility and degradation rates in buffer systems (e.g., PBS) to optimize incubation conditions .
  • Quantitative Tracking : Use ¹³C-labeled internal standards for mass spectrometry calibration to improve detection sensitivity .

Advanced: How can researchers reconcile discrepancies in reported decomposition products of this compound under thermal stress?

Answer:

  • Controlled Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., SO₂, CO₂) under varying temperatures .
  • Comparative TGA-DSC : Correlate mass loss events with endothermic/exothermic peaks to map degradation pathways .
  • Ab Initio Calculations : Predict decomposition mechanisms using software like Gaussian to model bond dissociation energies .

Advanced: What strategies improve the detection limits of this compound in environmental samples?

Answer:

  • Preconcentration Techniques : Solid-phase extraction (SPE) with carboxylate-functionalized resins enhances analyte retention .
  • Derivatization : Use pentafluorobenzyl bromide to increase volatility for GC-ECD analysis .
  • Nano-Sensor Integration : Functionalize AuNPs with thiodiacetic acid ligands for colorimetric As³⁺ detection at sub-ppb levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.